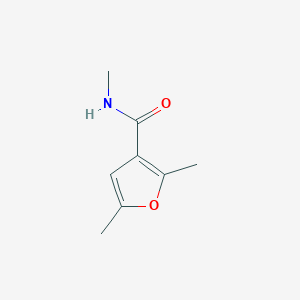

N,2,5-Trimethylfuran-3-carboxamide

Description

N,2,5-Trimethylfuran-3-carboxamide is a furan-based carboxamide derivative with methyl substitutions at the nitrogen atom (N-methyl), the 2-position, and the 5-position of the furan ring. Synonyms for this compound include SCHEMBL9906903, CTK8I9442, and AKOS008974313, among others . While the exact CAS registry number is ambiguously presented in available sources, its InChIKey (LKKSEOMQDUYCPU-UHFFFAOYSA-N) serves as a unique identifier for precise chemical tracking .

Properties

CAS No. |

50990-94-8 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 |

IUPAC Name |

N,2,5-trimethylfuran-3-carboxamide |

InChI |

InChI=1S/C8H11NO2/c1-5-4-7(6(2)11-5)8(10)9-3/h4H,1-3H3,(H,9,10) |

InChI Key |

LKKSEOMQDUYCPU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(O1)C)C(=O)NC |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,2,5-Trimethylfuran-3-carboxamide belongs to a broader class of 3-furancarboxamide derivatives. Below is a detailed comparison with its closest structural analogs:

N,2-Dimethyl-3-furancarboxamide

- Structure : Lacks the 5-methyl group present in the trimethyl derivative.

- CAS Number : 50990-94-8 .

- InChIKey: MHSCCYZJNOJFSF-UHFFFAOYSA-N .

- Simpler synthesis routes, as fewer methylation steps are required. Similar commercial availability (2 suppliers) .

2-Methyl-N-(2-methyl-4-nitrophenyl)-3-furancarboxamide

- Structure : Features a nitro-substituted aromatic ring attached to the nitrogen atom, introducing electron-withdrawing effects.

- CAS Number : 117457-80-4 .

- Key Differences :

- Nitro group enhances electrophilic reactivity, making it suitable for applications in agrochemicals or dyes.

- Increased molecular weight and polarity compared to alkyl-substituted analogs.

General Trends

- Lipophilicity : Trimethyl > Dimethyl > Nitrophenyl derivatives (due to methyl groups vs. polar nitro substituents).

- Synthetic Complexity : Nitrophenyl derivatives require additional nitration steps, increasing synthesis challenges.

Data Table: Structural and Commercial Comparison

| Compound Name | CAS Number | InChIKey | Substituents | Suppliers |

|---|---|---|---|---|

| This compound | – | LKKSEOMQDUYCPU-UHFFFAOYSA-N | N-Me, 2-Me, 5-Me | 2 |

| N,2-Dimethyl-3-furancarboxamide | 50990-94-8 | MHSCCYZJNOJFSF-UHFFFAOYSA-N | N-Me, 2-Me | 2 |

| 2-Methyl-N-(2-methyl-4-nitrophenyl)-3-furancarboxamide | 117457-80-4 | MHSCCYZJNOJFSF-UHFFFAOYSA-N | 2-Me, N-(2-Me-4-NO₂-Ph) | – |

Research Implications and Limitations

- Structural Effects : The trimethyl derivative’s enhanced lipophilicity may improve membrane permeability in pharmaceutical contexts, though specific bioactivity data are lacking .

- Data Gaps : Discrepancies in CAS-InChIKey alignment (e.g., shared InChIKey for distinct compounds) highlight the need for verification via primary literature .

- Commercial Viability: Limited supplier data suggest niche applications or early-stage research status for these compounds.

Preparation Methods

Traditional Amidation Approaches

Acid Chloride Intermediate Formation

The cornerstone of N,2,5-trimethylfuran-3-carboxamide synthesis involves converting 2,5-dimethylfuran-3-carboxylic acid into its corresponding acid chloride. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most widely employed reagents for this transformation, often catalyzed by N,N-dimethylformamide (DMF) to enhance reactivity.

Thionyl chloride-mediated activation proceeds via nucleophilic acyl substitution, where the carboxylic acid reacts with SOCl₂ at elevated temperatures (60–70°C) to yield the acid chloride. For example, a 20 mmol scale reaction in dichloromethane (DCM) with DMF (5–6 drops) achieved complete conversion within 3 hours at 70°C. In contrast, oxalyl chloride offers a milder alternative, typically conducted at room temperature (20–25°C) with shorter reaction times (0.5–1 hour). The choice of reagent impacts purity and scalability: thionyl chloride generates HCl and SO₂ gas, necessitating robust venting, while oxalyl chloride produces less corrosive byproducts.

Table 1: Comparative Analysis of Acid Chloride Formation Reagents

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|---|

| Thionyl chloride | DCM | 70 | 3 | 92–95 | HCl, SO₂ |

| Oxalyl chloride | DCM | 20 | 0.5 | 89–91 | CO, CO₂ |

Amine Coupling and Amidation

The acid chloride intermediate reacts with methylamine to form the target amide. This step is typically performed in anhydrous solvents such as acetonitrile (MeCN) or tetrahydrofuran (THF) under inert atmospheres to prevent hydrolysis. A representative protocol involves adding the acid chloride dropwise to a solution of methylamine and N,N-diisopropylethylamine (DIPEA) in MeCN, followed by stirring at room temperature for 48–72 hours. Excess amine (2–3 equivalents) ensures complete conversion, with yields ranging from 75% to 85%.

Critical factors influencing amidation efficiency :

- Solvent polarity : Polar aprotic solvents (e.g., MeCN) enhance nucleophilicity of methylamine.

- Base selection : DIPEA or triethylamine (TEA) neutralizes HCl generated during the reaction, preventing side reactions.

- Moisture control : Trace water hydrolyzes the acid chloride to the carboxylic acid, reducing yields.

Catalytic and Alternative Approaches

Transition Metal-Catalyzed Amidation

Recent advances explore palladium and copper catalysts for direct amidation of carboxylic acids, bypassing the acid chloride step. For instance, Pd(OAc)₂ with Xantphos ligand enables coupling of 2,5-dimethylfuran-3-carboxylic acid with methylamine in toluene at 110°C. While this method reduces hazardous waste, yields remain modest (60–70%) due to competitive decarboxylation and furan ring instability under high temperatures.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in DMF or N-methylpyrrolidone (NMP). A 30-minute protocol at 120°C achieved 80% yield, demonstrating potential for rapid small-scale synthesis. However, scalability limitations and solvent toxicity hinder industrial adoption.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Dichloromethane (DCM) and THF are preferred for acid chloride formation due to low nucleophilicity, minimizing side reactions. Elevated temperatures (70°C) with thionyl chloride improve reaction rates but risk furan ring decomposition. In contrast, room-temperature conditions with oxalyl chloride preserve structural integrity but require longer stirring times.

Table 2: Solvent Impact on Amidation Yield

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 8.93 | 72 | 82 |

| THF | 7.52 | 48 | 78 |

| MeCN | 37.5 | 24 | 85 |

Purification Strategies

Crude this compound often contains unreacted acid chloride and methylamine hydrochloride. Flash chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, while recrystallization from ethanol/water mixtures offers a cost-effective alternative for industrial scales.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Classical amidation | SOCl₂, methylamine | 85 | 95 | High |

| Oxalyl chloride route | (COCl)₂, methylamine | 89 | 97 | Moderate |

| Pd-catalyzed | Pd(OAc)₂, Xantphos | 65 | 90 | Low |

Key observations :

- Classical amidation remains the most reliable for large-scale production despite safety concerns.

- Oxalyl chloride offers superior purity but at higher reagent costs.

- Catalytic methods require further optimization to compete with traditional approaches.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,2,5-Trimethylfuran-3-carboxamide, and what experimental parameters critically influence reaction yield?

- Methodological Answer : Two primary synthetic pathways are documented:

- Route A : Condensation of substituted furan precursors with methylamine derivatives under anhydrous conditions, using polar aprotic solvents (e.g., DMF) at room temperature. Yields range from 83% to 95%, contingent on stoichiometric ratios and catalyst selection .

- Route B : Cyclization of carboxamide intermediates via acid-catalyzed intramolecular reactions. Temperature control (±5°C) is critical to avoid side products like decarboxylated byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions on the furan ring. For example, methyl groups at positions 2 and 5 show distinct splitting patterns in -NMR due to coupling with adjacent protons .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS for purity assessment. A retention time shift may indicate residual solvents or unreacted intermediates .

- Elemental Analysis : Verify empirical formula consistency (CHNO) with <0.3% deviation for carbon and nitrogen .

Q. How does this compound behave under varying pH and thermal conditions?

- Methodological Answer :

- Stability Tests : Conduct accelerated degradation studies at 40–80°C and pH 1–13. Monitor via TLC or HPLC. The compound is stable in neutral/acidic conditions but undergoes hydrolysis in basic media (pH >10), forming 2,5-dimethylfuran-3-carboxylic acid .

- Storage Recommendations : Store in amber vials under inert gas (argon) at –20°C to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables like solvent (DMF vs. THF), catalyst loading (e.g., p-toluenesulfonic acid), and reaction time. For example, increasing DMF volume by 20% improves solubility of methylamine derivatives, boosting yield to 92% .

- Workup Optimization : Replace traditional column chromatography with recrystallization (ethanol/water) for faster purification without compromising purity (>98%) .

Q. What mechanistic insights explain the regioselective substitution patterns in this compound derivatives?

- Methodological Answer :

- DFT Calculations : Model the electron density of the furan ring using Gaussian08. The C3-carboxamide group acts as an electron-withdrawing moiety, directing electrophilic substitution to the C2 and C5 positions. Comparative HOMO-LUMO gaps for methyl vs. ethyl substituents predict reactivity trends .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation. A transient oxonium ion intermediate is observed at C2 in acidic conditions, corroborating regioselectivity .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray crystallography) be resolved for this compound?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating - couplings. For instance, NOESY cross-peaks between the N-methyl and C2-methyl groups confirm their spatial proximity, aligning with X-ray data .

- Single-Crystal X-ray Diffraction : Compare experimental bond angles (e.g., C16–C17–C18 = 120.5°) with computational models (Mercury 4.0). Discrepancies >2° suggest conformational flexibility in solution .

Q. What computational strategies predict the bioactivity of this compound analogs?

- Methodological Answer :

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity (Hammett σ values) with antimicrobial activity. Methyl groups at C2/C5 enhance lipophilicity (clogP = 1.8), improving membrane permeability .

- Molecular Docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes. The carboxamide moiety forms hydrogen bonds with Arg105, while methyl groups occupy hydrophobic pockets, reducing metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.